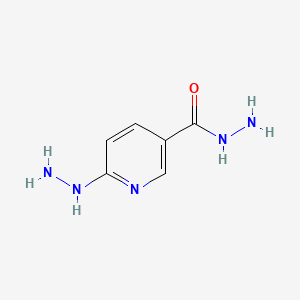

6-Hydrazinonicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

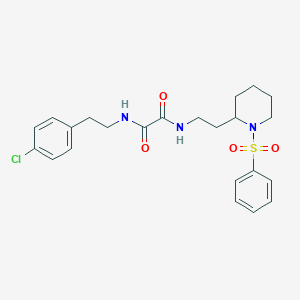

6-Hydrazinonicotinohydrazide is a biochemical used for proteomics research . It has a molecular formula of C6H9N5O and a molecular weight of 167.17 .

Synthesis Analysis

6-Hydrazinonicotinic acid hydrazide serves as a useful precursor for the chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones . The structure of this compound contains two nucleophilic centers: a hydrazine and a hydrazide moiety, which have differentiated reactivity towards electrophiles .Molecular Structure Analysis

The molecular structure of 6-Hydrazinonicotinohydrazide is represented by the formula C6H9N5O . For a more detailed analysis of the molecular structure, tools like “What is This?” (WIT) can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Applications De Recherche Scientifique

Tumor Targeted Theranostic Agents

Research has explored the development of tumor-targeted theranostic agents using derivatives of 6-Hydrazinonicotinamide (HYNIC). These derivatives are designed for conjugation with tumor-targeting peptides, such as Tyr3-octreotate and cyclic-RGD, for use in diagnostic imaging and radiotherapy. The coordination chemistry between technetium and rhenium, facilitated by HYNIC derivatives, offers a promising avenue for creating dual-purpose agents for both tumor imaging and therapy (North et al., 2017).

Radiopharmaceuticals

The stability of hydrazones derived from 6-Hydrazinonicotinyl-modified cyclic peptides has been studied for the preparation of radiopharmaceuticals. This research aimed at protecting the hydrazine moiety from degradation during the manufacturing process, thereby enhancing the efficacy of radiolabeled compounds for diagnostic purposes. This advancement helps in protecting active moieties and ensuring their reactivity for successful radiolabeling with technetium-99m (Harris et al., 1999).

Anticancer Agents

Several studies have synthesized and evaluated HYNIC analogues and related compounds for their potential as anticancer agents. For instance, the synthesis of heterocyclic carbohydrazides and their evaluation against various cancer cell lines highlighted the potential of these compounds in cancer therapy. Preliminary tests indicated activity against leukemia cell lines, suggesting a promising area for future research and development of novel anticancer therapies (Mansour et al., 2003).

Antitubercular Activity

Research into nicotinic acid hydrazides has uncovered compounds with significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This includes the synthesis of specific hydrazides showing remarkable activity, highlighting their potential as frameworks for developing more potent antitubercular agents. Such studies are crucial for addressing the global challenge of tuberculosis and resistance to existing medications (Eldehna et al., 2015).

Molecular Docking and Screening

A series of novel pyridine and fused pyridine derivatives, starting from hydrazinyl-pyridine carboxylates, have been prepared and subjected to in silico molecular docking screenings. This research explores the potential binding energies of these compounds on target proteins, exhibiting antimicrobial and antioxidant activity. It illustrates the versatile applications of HYNIC derivatives in discovering new therapeutic agents through computational and experimental methods (Flefel et al., 2018).

Corrosion Inhibition

The application of hydrazide derivatives extends into materials science, where a novel hydrazinyl hydrazide derivative has been synthesized and used as a corrosion inhibitor for mild steel in acid solutions. This research demonstrates the multifaceted utility of HYNIC derivatives beyond biomedical applications, offering insights into their potential for protecting metals against corrosion (Abdallah et al., 2016).

Propriétés

IUPAC Name |

6-hydrazinylpyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c7-10-5-2-1-4(3-9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMSFJDLANJZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NN)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydrazinonicotinohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827091.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)

![Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2827104.png)

![2-(2,2-diphenylacetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)

![1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2827108.png)